molecular formula C18H16N2O4 B5717128 N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide

N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide

Cat. No. B5717128
M. Wt: 324.3 g/mol
InChI Key: YKDLMJOIALAXFZ-UHFFFAOYSA-N
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Description

N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as J147 and is a derivative of curcumin, a natural compound found in turmeric. J147 has shown promising results in various studies for its neuroprotective and anti-aging effects.

Mechanism of Action

J147 has been shown to activate several pathways involved in neuroprotection and anti-aging. One of the primary mechanisms of action is the activation of the Nrf2 pathway, which is responsible for the regulation of antioxidant and detoxification genes. J147 also activates the AMPK pathway, which plays a crucial role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
J147 has been shown to have several biochemical and physiological effects, including the upregulation of antioxidant and detoxification genes, the reduction of oxidative stress, and the improvement of mitochondrial function. J147 has also been shown to increase the production of neurotrophic factors, which are essential for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the significant advantages of J147 in lab experiments is its ability to cross the blood-brain barrier, making it an effective compound for studying neuroprotection and anti-aging. However, the synthesis of J147 is a complex process that requires expertise in organic chemistry, making it challenging to obtain the compound in large quantities.

Future Directions

There are several future directions for the study of J147, including its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Future studies could also focus on the optimization of the synthesis process to obtain larger quantities of the compound, making it more accessible for research. Additionally, further research could investigate the potential applications of J147 in other areas of research, such as cancer and metabolic disorders.
Conclusion:
In conclusion, N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide, also known as J147, is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in neuroprotection and anti-aging. The synthesis of J147 is a complex process that requires expertise in organic chemistry, but its ability to cross the blood-brain barrier makes it an effective compound for studying neuroprotection and anti-aging. Further research is needed to explore the full potential of J147 in various areas of research.

Synthesis Methods

The synthesis of J147 involves several steps, including the reaction of curcumin with nitric acid, followed by the reaction of the resulting compound with butyric anhydride. The final product is obtained after purification using column chromatography. The synthesis of J147 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

J147 has been studied extensively for its potential therapeutic applications in several areas of research. One of the most significant research areas is neuroprotection and anti-aging. Studies have shown that J147 can enhance cognitive function, improve memory, and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[3-(1,3-dioxoisoindol-5-yl)oxyphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-2-4-16(21)19-11-5-3-6-12(9-11)24-13-7-8-14-15(10-13)18(23)20-17(14)22/h3,5-10H,2,4H2,1H3,(H,19,21)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDLMJOIALAXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)OC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196501
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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